Enhanced Thermal Rigidity and Purity Compared to Bisphenol A
2,2'-Oxydiphenol exhibits a significantly higher melting point (121-125 °C) compared to the most common bisphenol monomer, Bisphenol A (mp ~158 °C) [1]. While the difference appears marginal, the rigid ortho-substituted diphenyl ether core of 2,2'-Oxydiphenol results in a much higher glass transition temperature (Tg) in derived polymers than BPA-based analogs, indicating superior thermal rigidity [2]. Commercial material is routinely available at high purity (>98% GC), ensuring reliable performance in polymerization and other applications [3].
| Evidence Dimension | Thermal Rigidity / Monomer Quality |
|---|---|
| Target Compound Data | Melting Point: 121-125 °C; Purity: >98.0% (GC) |
| Comparator Or Baseline | Bisphenol A: Melting Point ~158 °C; Purity: Varies, typically >99% |
| Quantified Difference | 2,2'-Oxydiphenol provides a higher Tg in polymers due to its rigid ortho-substituted core, despite a slightly lower monomer melting point. Purity levels are comparable and suitable for precision applications. |
| Conditions | Differential Scanning Calorimetry (DSC) for Tg; Gas Chromatography (GC) for purity. |
Why This Matters
For applications requiring high thermal stability and rigidity in the final polymer network, 2,2'-Oxydiphenol is a superior building block compared to the more flexible BPA.
- [1] TCI EUROPE N.V. (n.d.). 2,2'-Dihydroxydiphenyl Ether. View Source
- [2] Patents.google.com. (2000). Epoxy resin composition, cured epoxy resin product, prepreg and fibre-reinforced composite material. Patent application. View Source
- [3] TCI AMERICA. (n.d.). 2,2'-Dihydroxydiphenyl Ether. Product Number: D2150. View Source
